Erbium sulfate

Description

Erbium sulfate (Er₂(SO₄)₃), commonly encountered as the octahydrate (Er₂(SO₄)₃·8H₂O), is a trivalent lanthanide sulfate compound with a molecular weight of 766.82 g/mol and CAS number 10031-52-4 . It is commercially available in high purity (≥99.9%) and is utilized in industrial and research applications, including laser materials, catalysts, and spectroscopic studies .

Properties

CAS No. |

13478-49-4 |

|---|---|

Molecular Formula |

ErH2O4S |

Molecular Weight |

265.34 g/mol |

IUPAC Name |

erbium;sulfuric acid |

InChI |

InChI=1S/Er.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

LWTVYECLHXQDIH-UHFFFAOYSA-N |

SMILES |

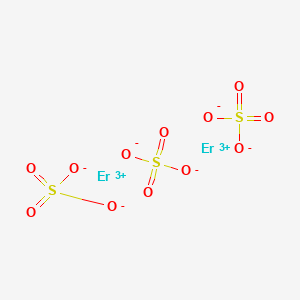

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |

Canonical SMILES |

OS(=O)(=O)O.[Er] |

Other CAS No. |

13478-49-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction of Erbium Oxide with Sulfuric Acid

The most widely documented laboratory method involves dissolving erbium oxide (Er₂O₃) in sulfuric acid (H₂SO₄). The reaction proceeds as follows:

In practice, 25 g of Er₂O₃ is gradually added to concentrated sulfuric acid (96%) under stirring, yielding a pink solution. Heating to 80–100°C accelerates dissolution, but excessive temperatures risk decomposition into basic sulfates. Post-reaction, the solution is evaporated at 20–25°C to precipitate hydrated this compound. Slow evaporation favors the formation of the octahydrate (Er₂(SO₄)₃·8H₂O), which crystallizes as pink monoclinic crystals with a density of 3.205 g/cm³.

Table 1: Reaction Conditions and Yields for Er₂O₃-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Er₂O₃ Input | 25 g | |

| H₂SO₄ Concentration | 96% | |

| Reaction Temperature | 80–100°C | |

| Evaporation Temperature | 20–25°C | |

| Final Yield | 20 g (80% efficiency) |

Challenges include incomplete dissolution due to oxide impurities and hygroscopicity of the product. Post-synthesis washing with ethanol reduces residual acidity, while drying under sunlight prevents hydration inconsistencies.

Alternative Approaches and Challenges

Direct reaction of erbium metal with sulfuric acid is less effective. In one trial, a 43 g erbium lump reacted sluggishly with 50 ml of 96% H₂SO₄, stalling prematurely due to passivation—likely from erbium sulfide (Er₂S₃) formation. Switching to hydrochloric acid (HCl) proved more efficient, producing ErCl₃, which was subsequently converted to sulfate via metathesis. However, this indirect method introduces chloride contaminants, necessitating additional purification steps.

Industrial Production Techniques

Sulfation-Roasting-Leaching Process

Industrial recovery of this compound from rare earth-containing wastes, such as bottom ash, employs sulfation-roasting-leaching (SRL). Key steps include:

-

Sulfation : Mixing ash with sulfuric acid (1:2 ratio) at 200°C to form erbium sulfates.

-

Roasting : Heating sulfated material at 600–800°C to decompose impurities like iron sulfates.

-

Leaching : Extracting this compound via water or dilute acid, achieving >90% Er recovery.

Table 2: Industrial SRL Process Parameters

| Stage | Temperature | Duration | Efficiency |

|---|---|---|---|

| Sulfation | 200°C | 2 hr | 85% |

| Roasting | 700°C | 1 hr | 92% |

| Leaching | 25°C | 30 min | 94% |

This method prioritizes cost-effectiveness but requires rigorous control over roasting temperatures to prevent Er₂(SO₄)₃ decomposition into Er₂O₃.

Hydration and Crystallization

This compound exists in multiple hydration states, with the octahydrate (Er₂(SO₄)₃·8H₂O) being the most stable under ambient conditions. Crystallization dynamics depend on:

-

Evaporation Rate : Slow evaporation yields larger, well-defined crystals.

-

Temperature : Heating solutions above 40°C reduces solubility, promoting precipitation (6.53 g/100 ml at 40°C vs. 16 g/100 ml at 20°C).

-

Additives : Ethanol addition lowers solubility, enhancing yield during lab-scale synthesis.

Dehydration studies show that heating the octahydrate to 850°C produces anhydrous Er₂(SO₄)₃, which further decomposes into Er₂O₂SO₄ at higher temperatures.

Purity Control and Optimization Strategies

Impurity Removal

Common impurities include residual H₂SO₄, Fe³⁺, and Ca²⁺. Countermeasures include:

Chemical Reactions Analysis

Types of Reactions: Erbium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where erbium ions can change their oxidation state.

Substitution Reactions: this compound can undergo substitution reactions with other sulfate compounds, leading to the formation of different erbium salts.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form higher oxidation state compounds.

Reduction: Reducing agents can reduce this compound to lower oxidation state compounds.

Substitution: Reactions with other sulfate compounds or acids can lead to the substitution of sulfate ions.

Major Products Formed:

Erbium Oxide: Formed through the thermal decomposition of this compound.

Erbium Chloride: Formed through the reaction of this compound with hydrochloric acid.

Scientific Research Applications

Industrial Applications

2.1. Catalysis

Erbium sulfate is utilized in catalytic processes, particularly in the petroleum industry. It serves as a catalyst in petrochemical cracking and automotive catalysts, enhancing the efficiency of hydrocarbon transformations . Additionally, it plays a role in environmental protection through catalytic processes that reduce harmful emissions.

2.2. Glass and Ceramics

In glass manufacturing, this compound acts as a colorant and is used to produce porcelain enamel glazes. Its high purity makes it suitable for optical applications where dopants are required for enhancing light transmission properties .

2.3. Rare Earth Fertilizers

This compound is also applied in the formulation of rare earth fertilizers, which are essential for improving soil quality and crop yields. The presence of erbium contributes to the overall nutrient profile of these fertilizers .

Medical Applications

3.1. Laser Therapy

One of the most notable medical applications of this compound is its use in laser treatments, specifically with erbium-doped yttrium aluminum garnet (YAG) lasers operating at 2940 nm. Research has demonstrated that this laser can stimulate hair growth by promoting the transition of hair follicles from the telogen to anagen phases . A study involving C57BL/6 mice showed significant increases in hair follicle counts and accelerated hair growth cycles following treatment with this laser .

3.2. Dermatological Treatments

Erbium lasers have been effectively used in dermatology for treating conditions such as facial angiofibromas associated with tuberous sclerosis. A case study reported successful outcomes using a combination of ablative laser therapy and medical treatments over two years .

Environmental Applications

4.1. Recovery of Rare Earth Elements

Recent studies have explored the recovery of rare earth elements (REEs) from industrial waste using sulfation-roasting-leaching processes that involve this compound. This method has shown promise in selectively recovering erbium from bottom ash, highlighting its potential role in sustainable practices within the recycling industry .

Summary of Properties and Applications

| Property/Application | Description |

|---|---|

| Catalysis | Used in petrochemical cracking and automotive catalysts |

| Glass Manufacturing | Acts as a colorant in glass and porcelain enamel glazes |

| Fertilizers | Component in rare earth fertilizers for improved soil quality |

| Laser Therapy | Stimulates hair growth using erbium-doped YAG lasers |

| Dermatological Treatments | Effective in treating facial angiofibromas |

| Environmental Recovery | Utilized in recovering rare earth elements from industrial waste |

Case Studies

- Hair Growth Stimulation: A study on C57BL/6 mice demonstrated that treatment with a 2940 nm erbium: YAG laser significantly increased hair follicle numbers and accelerated hair growth cycles compared to control groups .

- Dermatological Success: A 37-year-old female patient treated for facial angiofibromas showed marked improvement after a combination of ablative laser therapy and medication over two years .

- Sustainable Practices: Research on recovering REEs from bottom ash highlighted effective methods using this compound, showcasing its utility in promoting sustainability within industrial processes .

Mechanism of Action

Erbium sulfate can be compared with other similar compounds, such as:

Yttthis compound (Yb₂(SO₄)₃): Similar to this compound, yttthis compound is used in optical and luminescent applications. this compound is preferred in fiber-optic communication due to its specific emission wavelengths.

Dysprosium Sulfate (Dy₂(SO₄)₃): Dysprosium sulfate is another lanthanide sulfate with luminescent properties.

Comparison with Similar Compounds

Key Properties :

- Solubility : Erbium sulfate octahydrate exhibits a solubility of 16.00 g/100 mL at 20°C , significantly higher than europium sulfate octahydrate (2.56 g/100 mL) and dysprosium chromate (0.663 g/100 mL) .

- Thermal Behavior : this compound follows thermal decomposition patterns similar to dysprosium, holmium, and yttrium sulfates, forming intermediate oxides upon heating .

- Spectral Characteristics : The compound displays fine absorption bands in crystalline form, which broaden and shift with temperature changes .

Comparison with Similar Lanthanide Sulfates

Solubility and Structural Features

This compound’s solubility distinguishes it from other lanthanide sulfates (Table 1). For instance, europium sulfate octahydrate is far less soluble (2.56 g/100 mL), while erbium hydroxide (Er(OH)₃) is nearly insoluble (1.363×10⁻⁵ g/100 mL) . This high solubility facilitates its use in aqueous-phase applications like solvent sublation, where Er³+ recovery efficiency peaks at pH 8.0 with a distribution coefficient (K_r) of 2961.8 .

Table 1: Solubility of Selected Lanthanide Compounds (20°C)

| Compound | Solubility (g/100 mL) |

|---|---|

| This compound octahydrate | 16.00 |

| Europium sulfate octahydrate | 2.56 |

| Dysprosium chromate | 0.663 |

| Erbium hydroxide | 1.363×10⁻⁵ |

Thermal Decomposition Behavior

Thermogravimetric (TG-DTA) studies categorize lanthanide sulfates into three groups (Table 2):

Group 1 (Dy, Ho, Er, Y) : These compounds exhibit nearly identical decomposition profiles, forming intermediate oxysulfates (e.g., Er₂O(SO₄)₂) before converting to oxides (Er₂O₃) at high temperatures .

Group 2 (Tm, Yb, Lu) : These sulfates decompose at lower temperatures, producing distinct intermediates.

Tthis compound : Displays a unique decomposition pathway, suggesting divergent kinetic stability .

Table 2: Thermal Decomposition Groups of Heavy Lanthanide Sulfates

| Group | Elements | Decomposition Characteristics |

|---|---|---|

| 1 | Dy, Ho, Er, Y | Similar TG-DTA profiles; form oxysulfates |

| 2 | Tm, Yb, Lu | Lower decomposition temperatures |

| 3 | Tb | Unique pathway |

Solvent Sublation Efficiency

This compound demonstrates optimal recovery in solvent sublation systems at pH 8.0, with a recovery ratio (α) exceeding 95% when using sodium dodecyl sulfate (SDS) as a surfactant .

Spectral and Emission Behavior

This compound’s absorption spectra in crystalline form shift by ~10 Å between 100°C and 600°C due to dehydration, a phenomenon also observed in neodymium compounds . However, emission bands in erbium oxides are broader than those of neodymium, reflecting differences in 4f electron transitions .

Biological Activity

Erbium sulfate, particularly in its octahydrate form (Er₂(SO₄)₃·8H₂O), is a compound of erbium, a rare earth element that exhibits unique biological activities. This article delves into the biological activity of this compound, exploring its biochemical interactions, cellular effects, and potential applications in medicine and research.

Overview of this compound

This compound is primarily known for its role in materials science, but its interactions with biological systems have garnered interest due to its ability to form complexes with biomolecules. This property is leveraged in various biochemical applications, including proteomics and medical imaging.

Target Interactions

Erbium ions (Er³⁺) can bind to proteins and enzymes, influencing their structure and function. This binding can lead to enzyme inhibition or activation , depending on the specific biomolecule involved. For example, erbium ions can interact with calmodulin, a calcium-binding messenger protein, which may alter intracellular signaling pathways.

Biochemical Pathways

This compound participates in metabolic pathways related to sulfur metabolism. It can interact with enzymes involved in these pathways, affecting metabolic flux and levels of metabolites. The compound's stability and degradation over time are crucial factors influencing its biological effects.

Influence on Cell Signaling

Research indicates that this compound can modulate cell signaling pathways. For instance, it has been observed to alter gene expression and cellular metabolism through its interactions with signaling molecules. These effects suggest potential therapeutic applications in conditions where cell signaling is disrupted.

Dosage-Dependent Effects

The impact of this compound varies significantly with dosage. Low doses may have minimal effects on cellular function, while higher concentrations can induce notable changes in cell behavior and metabolism. In animal models, higher doses have been associated with increased triglyceride levels in the liver and alterations in hepatic enzyme leakage .

Hair Growth Stimulation via Er:YAG Laser

A notable study investigated the effects of a 2940 nm erbium: YAG laser on hair growth in C57BL/6 mice. The results showed that laser treatment significantly accelerated the transition from the telogen (resting) phase to the anagen (growth) phase of hair follicles. Histological analysis revealed an increase in hair follicle density and size in treated groups compared to controls .

| Treatment Group | Hair Follicle Count (Anagen VI) | Time from Telogen to Anagen (Days) |

|---|---|---|

| Control | 19.5% | 12 |

| Er:YAG Laser | 41.5% | 8 |

| Minoxidil | 37.5% | 9 |

| Combination (Laser + Minoxidil) | 44% | 7 |

This study highlights the potential of erbium compounds in dermatological applications, particularly for hair loss treatments.

Complexation with Biomolecules

In biochemical research, this compound has been utilized for its ability to form stable complexes with various ligands. This property is particularly useful for studying enzyme kinetics and protein interactions . For example, erbium ions can complex with EDTA and other chelating agents under ambient conditions, facilitating various biochemical assays.

Safety and Toxicity

While erbium itself does not play a significant biological role, its compounds can exhibit slight toxicity if ingested in large amounts. The average human consumption of erbium is about 1 mg per year, primarily stored in bones . However, studies indicate that ionic erbium behaves similarly to calcium ions and can influence metabolic processes without significant toxicity at low concentrations.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity erbium sulfate, and how are purity levels validated?

- Methodology : this compound octahydrate (CAS 10031-52-4) is typically synthesized via slow evaporation of stoichiometric erbium oxide (Er₂O₃) dissolved in sulfuric acid under controlled temperature (80–90°C). Post-crystallization, purity is assessed using inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify trace rare earth impurities (e.g., ≤553 ppm in 99.94% pure samples) and X-ray diffraction (XRD) to confirm crystallographic structure .

- Data Validation : Certificates of Analysis (CoA) should include parameters like appearance (pink crystals/powder), ICP confirmation of erbium content, and XRD consistency with reference databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Per safety data sheets (SDS), this compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Required precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Engineering controls (fume hoods for powder handling).

- Immediate decontamination of spills with inert absorbents .

- Storage : Store in airtight containers away from incompatible materials (strong oxidizers, bases) at room temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and optical properties?

- Structural Analysis : XRD is standard for verifying crystallinity and phase purity. For optical studies, UV-Vis-NIR spectroscopy identifies absorption bands (e.g., Er³⁺ transitions at 980 nm and 1530 nm), relevant for photonic applications .

- Advanced Techniques : Fourier-transform infrared spectroscopy (FTIR) confirms sulfate group vibrations (ν₃ SO₄²⁻ at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound hydrates?

- Methodological Approach : Discrepancies in decomposition steps (e.g., octahydrate → tetrahydrate vs. direct anhydrous form) require controlled thermogravimetric analysis (TGA) under inert atmospheres. Key parameters:

- Heating rate (2–5°C/min) to avoid kinetic artifacts.

- Coupled mass spectrometry (MS) to identify evolved gases (e.g., H₂O, SO₃) .

- Case Study : Aladdin Scientific’s CoA for Er₂(SO₄)₃·8H₂O showed stability up to 100°C, with dehydration completing at 250°C .

Q. What experimental design considerations are essential for studying this compound’s efficacy in photonic or catalytic applications?

- Photonic Applications : For fiber-optic doping, optimize Er³⁺ concentration (0.1–1.0 wt%) using melt-quenching synthesis. Characterize emission lifetimes via time-resolved luminescence spectroscopy to assess quenching effects .

- Catalysis : In sulfate-assisted reactions (e.g., hydrolysis), control pH (2–4) and sulfate ion mobility using ionic conductivity measurements .

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

- Density Functional Theory (DFT) : Model Er³⁺ ligand-field splitting and charge-transfer transitions. Validate against experimental UV-Vis spectra to refine crystal field parameters .

- Molecular Dynamics (MD) : Simulate hydration shell dynamics around Er³⁺ ions to predict stability in aqueous systems .

Data Contradiction and Reproducibility

Q. Why do reported solubility values for this compound vary across studies, and how can reproducibility be improved?

- Root Causes : Variability in hydration states (e.g., octahydrate vs. anhydrous) and pH-dependent solubility (higher solubility in acidic media).

- Standardization : Use IUPAC-recommended protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.